molecular formula C13H18BClO3 B1471445 (2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1400755-07-8

(2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No. B1471445
CAS RN: 1400755-07-8
M. Wt: 268.54 g/mol
InChI Key: HBLMMENVLOTBES-UHFFFAOYSA-N
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Description

“(2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound. It is commonly used in the field of medicine and as a chemical intermediate .


Synthesis Analysis

The synthesis of “(2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” can be achieved from 4-Formylphenylboronic acid pinacol cyclic ester .


Molecular Structure Analysis

The molecular structure analysis of this compound can be done using vibrational analysis .


Chemical Reactions Analysis

This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.149 g/mL at 25ºC (lit.), a boiling point of 81.5-82ºC13 mm Hg (lit.), and a refractive index of n20/D 1.471 (lit.) .

Scientific Research Applications

Quantitative 31P NMR Analysis

This compound is utilized as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins . It facilitates the accurate determination of uncondensed and condensed phenolic moieties, offering excellent resolution of various phenolic hydroxyl environments. This is particularly useful for characterizing lignins in the context of their structural elucidation.

Synthesis of Organic Compounds

The reagent is employed in the synthesis of organic compounds, where it acts as a phosphitylator of alcohols and heteroatomic nucleophiles . This application is crucial for creating complex molecules that can be used in further chemical reactions or as potential drug candidates.

Enzyme Kinetics and Inhibition

In drug application research, boric acid derivatives, which include the compound , are often used as enzyme inhibitors . They play a significant role in understanding the mechanisms of enzyme action and in the development of new therapeutic agents.

Protein-Protein Interactions

The compound is also relevant in studying protein-protein interactions . These interactions are fundamental to most biological processes, and understanding them can lead to insights into cellular functions and the development of drugs targeting these interactions.

Structural Biology

It contributes to the study of the structure and function of proteins and nucleic acids . By modifying specific groups within these macromolecules, researchers can investigate their structure-function relationships, which is essential for drug design.

Ligand for Drug Development

Boric acid compounds, including this one, are used as specific ligand drugs . They have applications in treating various conditions, including tumors and microbial infections, and are also explored for their potential in anticancer drug development.

Mechanism of Action

Target of Action

It is known that similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound could interact with these types of molecules in the body.

Mode of Action

The compound is likely to interact with its targets through a process known as phosphitylation . This process involves the transfer of a phosphorus-containing group to the target molecule, which can result in significant changes to the target’s properties and functions.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its potential role in phosphitylation, it could lead to significant changes in the properties and functions of target molecules .

Safety and Hazards

This compound can cause severe skin burns and eye damage. In case of contact with skin or eyes, it is recommended to wash with plenty of water. If swallowed, rinse mouth but do not induce vomiting .

Future Directions

The future directions of this compound involve its use in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

properties

IUPAC Name

[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLMMENVLOTBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151770
Record name 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1400755-07-8
Record name 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400755-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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